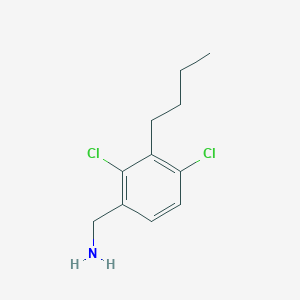![molecular formula C13H18N2O3 B12347301 tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)
tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate: is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound features a tert-butyl group, a hydroxyimino group, and a phenylethyl group, making it a versatile molecule for different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydroxyimino compound. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common reagents used in the synthesis include di-tert-butyl dicarbonate and hydroxylamine hydrochloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Strong acids or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine group .
Biology and Medicine: In biological research, tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate is used in the synthesis of pharmaceuticals and biologically active compounds. It is also employed in the study of enzyme mechanisms and protein modifications .
Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its unique structure allows for the development of materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The hydroxyimino group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- tert-Butyl N-hydroxycarbamate
- tert-Butyl carbamate
- N-Boc-ethylenediamine
Comparison: tert-Butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate is unique due to the presence of the hydroxyimino group, which imparts different reactivity compared to similar compounds like tert-butyl N-hydroxycarbamate and tert-butyl carbamate. The phenylethyl group also adds to its distinct properties, making it suitable for specific applications in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C13H18N2O3 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)14-9-11(15-17)10-7-5-4-6-8-10/h4-8,17H,9H2,1-3H3,(H,14,16)/b15-11- |
InChI Key |
OYCHXXYYNVNOEE-PTNGSMBKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


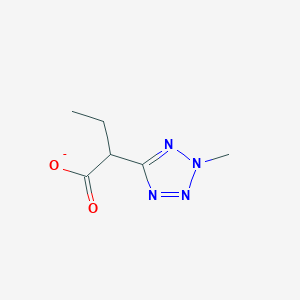
![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine](/img/structure/B12347233.png)
![2-Butenoic acid, 3-[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B12347235.png)
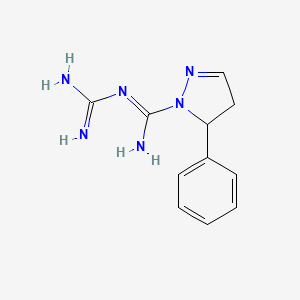
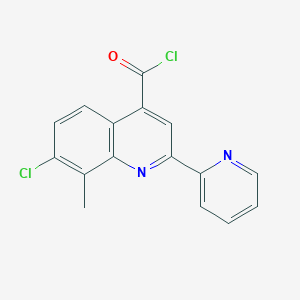

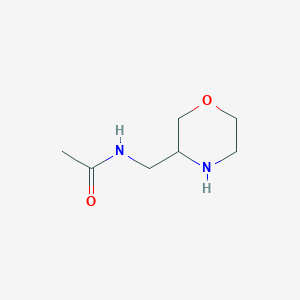

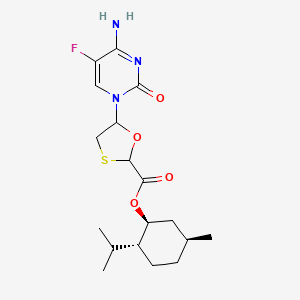
![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)
